N-cyclobutyl-3-ethylaniline
CAS No.: 1251074-78-8
Cat. No.: VC2694819
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251074-78-8 |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 175.27 g/mol |
IUPAC Name | N-cyclobutyl-3-ethylaniline |
Standard InChI | InChI=1S/C12H17N/c1-2-10-5-3-8-12(9-10)13-11-6-4-7-11/h3,5,8-9,11,13H,2,4,6-7H2,1H3 |
Standard InChI Key | CNCSLFIFFCLKCV-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)NC2CCC2 |
Canonical SMILES | CCC1=CC(=CC=C1)NC2CCC2 |
Introduction
Structure and Basic Properties
N-cyclobutyl-3-ethylaniline consists of three key structural components: an aniline core, a cyclobutyl substituent on the nitrogen atom, and an ethyl group at the meta position of the benzene ring. This unique structural arrangement contributes to its chemical reactivity and physical properties. The tertiary amine structure created by the cyclobutyl attachment to the nitrogen atom significantly influences its basicity and nucleophilicity.
Physical and Chemical Properties
Based on its structure, N-cyclobutyl-3-ethylaniline is expected to exhibit physical and chemical properties typical of substituted anilines, with modifications due to its specific substituents. While comprehensive experimental data is limited, theoretical predictions can be made based on structural features.
Table 1: Predicted Physicochemical Properties of N-cyclobutyl-3-ethylaniline
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Weight | 175.27 g/mol | Calculated from molecular formula C₁₂H₁₇N |
Physical State | Liquid at room temperature | Based on similar aniline derivatives |
Solubility | Soluble in organic solvents, limited water solubility | Based on lipophilic substituents |
Boiling Point | >250°C | Estimated from similar compounds |
pKa | Approximately 4.5-5.5 | Based on tertiary aniline structure |
The presence of both the cyclobutyl and ethyl groups increases the lipophilicity of the molecule compared to unsubstituted aniline, which would enhance its solubility in non-polar solvents and potentially improve its membrane permeability in biological systems.
Synthesis Methods
Several synthetic routes can potentially be employed to prepare N-cyclobutyl-3-ethylaniline, with reductive amination being one of the most direct approaches.
Reductive Amination
Reductive amination represents a straightforward method for synthesizing N-cyclobutyl-3-ethylaniline from 3-ethylaniline and cyclobutanone. This approach typically involves two steps: the formation of an imine intermediate followed by reduction to the corresponding amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) has proven to be an effective reducing agent for such transformations, offering advantages over other reducing agents in terms of selectivity and mild reaction conditions .
Table 2: Reductive Amination Conditions for N-cyclobutyl-3-ethylaniline Synthesis
Parameter | Optimal Condition | Notes |
---|---|---|
Solvent | 1,2-Dichloroethane | THF or acetonitrile can also be used |
Catalyst/Additive | Acetic acid | Enhances reaction rate |
Temperature | Room temperature | Mild conditions preserve functional groups |
Reductant | NaBH(OAc)₃ | Superior to NaBH₃CN for many substrates |
Molar Ratio | 1:1:1.5 | 3-ethylaniline:cyclobutanone:NaBH(OAc)₃ |
Alternative Synthetic Approaches
Other potential synthetic routes include:
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Direct N-alkylation of 3-ethylaniline with cyclobutyl halides or sulfates
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Copper or palladium-catalyzed N-arylation between 3-ethylbromobenzene and cyclobutylamine
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Reduction of appropriate amide intermediates
Chemical Reactivity
The reactivity of N-cyclobutyl-3-ethylaniline is determined by its structural components, particularly the tertiary amine and the aromatic ring with an ethyl substituent.
Reactivity of the Amino Group
The nitrogen atom in N-cyclobutyl-3-ethylaniline possesses a lone pair of electrons, making it nucleophilic despite steric hindrance from the cyclobutyl group. This enables several reaction pathways:
Reactivity of the Aromatic Ring
The aromatic ring in N-cyclobutyl-3-ethylaniline can undergo typical electrophilic aromatic substitution reactions, with the directing effects of both the amino and ethyl groups influencing regioselectivity:
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The amino group is strongly activating and ortho/para-directing
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The ethyl group is weakly activating and ortho/para-directing
These combined effects would make positions ortho to the amino group and para to the ethyl group particularly reactive toward electrophiles.
Table 3: Predicted Reactivity Sites for Electrophilic Aromatic Substitution
Position | Relative Reactivity | Directing Influences |
---|---|---|
C-2 | High | Ortho to amino, meta to ethyl |
C-4 | High | Ortho to amino, para to ethyl |
C-5 | Medium | Meta to amino, ortho to ethyl |
C-6 | High | Para to amino, meta to ethyl |
Applications in Medicinal Chemistry
Structure-Activity Relationships
By examining related compounds, we can predict potential biological activities of N-cyclobutyl-3-ethylaniline. Compounds with similar structural features have demonstrated various pharmacological properties:
Table 4: Potential Biological Activities Based on Structural Features
Structural Feature | Potential Biological Effect | Related Drug Classes |
---|---|---|
Tertiary aniline | Interaction with neurotransmitter receptors | CNS-active compounds |
Cyclobutyl group | Enhanced receptor selectivity, metabolic stability | Various CNS and anticancer drugs |
3-ethyl substitution | Modulation of lipophilicity, target binding | Anti-inflammatory agents |
Biological Activity
Molecular Interactions
The biological activity of N-cyclobutyl-3-ethylaniline likely stems from its ability to interact with specific molecular targets within biological systems. Key interaction mechanisms may include:
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Hydrogen bonding through the nitrogen atom
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π-stacking interactions involving the aromatic ring
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Hydrophobic interactions via the cyclobutyl and ethyl groups
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Van der Waals forces
These interactions could enable the compound to bind to various receptors, enzymes, or other biological macromolecules, potentially modulating their functions.
Cellular Effects
At the cellular level, N-cyclobutyl-3-ethylaniline may influence various processes depending on its specific molecular targets. Based on studies of related compounds, potential cellular effects could include:
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Modulation of cellular signaling pathways
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Influence on neurotransmitter systems
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Effects on cell proliferation and differentiation
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Potential antioxidant or pro-oxidant activities
Comparison with Similar Compounds
Structural Analogs
Comparing N-cyclobutyl-3-ethylaniline with structural analogs provides insights into structure-activity relationships and helps predict its unique properties.
Table 5: Comparison with Structural Analogs
Effect of Structural Modifications
Structural modifications of N-cyclobutyl-3-ethylaniline could lead to derivatives with altered physical, chemical, and biological properties:
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Ring size modification: Replacing the cyclobutyl with cyclopropyl or cyclopentyl would alter the conformational properties and potentially the binding selectivity.
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Position of the ethyl group: Moving the ethyl group from the meta to ortho or para position would change the electronic distribution and steric effects.
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Introduction of functional groups: Adding polar functional groups could enhance water solubility and provide additional binding interactions.
Current Research and Future Directions
Research Gaps
Despite its potential applications, N-cyclobutyl-3-ethylaniline has several research gaps that present opportunities for future investigations:
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Comprehensive physical and chemical characterization
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Development of efficient and scalable synthetic methods
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Systematic exploration of biological activities
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Structure-activity relationship studies with derivatives
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